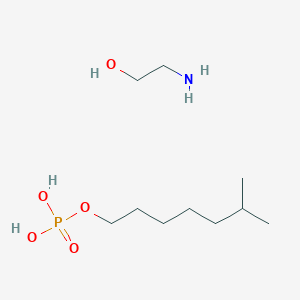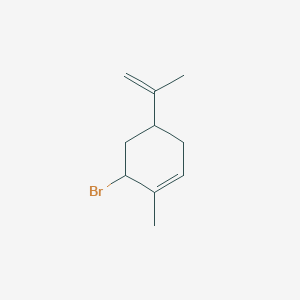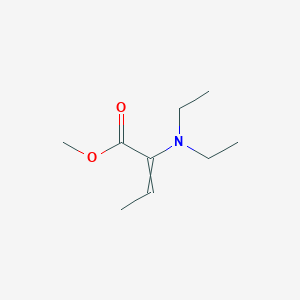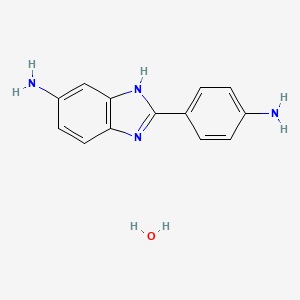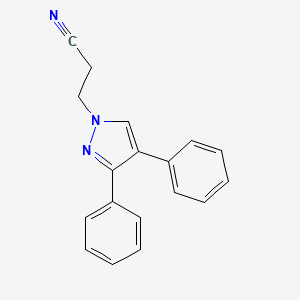![molecular formula C10H13ClN2O2 B14469610 3-Carbamoyl-1-[2-(ethenyloxy)ethyl]pyridin-1-ium chloride CAS No. 65180-02-1](/img/structure/B14469610.png)
3-Carbamoyl-1-[2-(ethenyloxy)ethyl]pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Carbamoyl-1-[2-(ethenyloxy)ethyl]pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a carbamoyl group, an ethenyloxyethyl side chain, and a pyridinium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-[2-(ethenyloxy)ethyl]pyridin-1-ium chloride typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the carbamoyl and ethenyloxyethyl groups. One common method involves the reaction of 3-carbamoylpyridine with 2-(ethenyloxy)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Carbamoyl-1-[2-(ethenyloxy)ethyl]pyridin-1-ium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring or the ethenyloxyethyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine-substituted pyridinium salts.
Wissenschaftliche Forschungsanwendungen
3-Carbamoyl-1-[2-(ethenyloxy)ethyl]pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium-based compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as ionic liquids and liquid crystals, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-Carbamoyl-1-[2-(ethenyloxy)ethyl]pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Carbamoyl-1-(4-carboxybenzyl)pyridinium chloride: This compound has a similar structure but with a carboxybenzyl group instead of an ethenyloxyethyl group.
3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium chloride: This compound features a dimethylaminoethyl side chain instead of an ethenyloxyethyl group.
Uniqueness
3-Carbamoyl-1-[2-(ethenyloxy)ethyl]pyridin-1-ium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethenyloxyethyl side chain, in particular, may enhance its solubility and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
65180-02-1 |
|---|---|
Molekularformel |
C10H13ClN2O2 |
Molekulargewicht |
228.67 g/mol |
IUPAC-Name |
1-(2-ethenoxyethyl)pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C10H12N2O2.ClH/c1-2-14-7-6-12-5-3-4-9(8-12)10(11)13;/h2-5,8H,1,6-7H2,(H-,11,13);1H |
InChI-Schlüssel |
HHMMVHLBUKHGND-UHFFFAOYSA-N |
Kanonische SMILES |
C=COCC[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


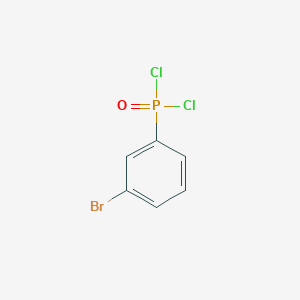
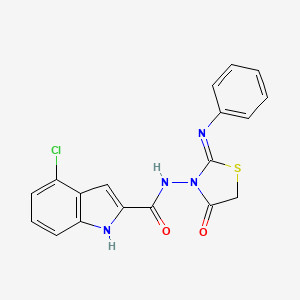
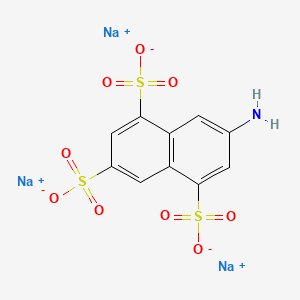
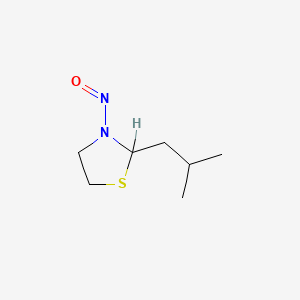
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14469542.png)
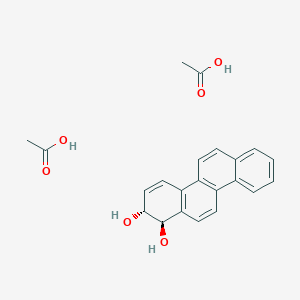
![2-[1-(4-Bromophenyl)ethyl]phenol](/img/structure/B14469554.png)

